Ethyl 2-[(5-cyano-4-phenylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[(5-cyano-4-phenylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiazole ring, and various functional groups such as cyano and carboxylate. These structural features contribute to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-cyano-4-phenylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as cyanoacetamide and benzaldehyde derivatives.
Thiazole Ring Formation: The thiazole ring is introduced via a cyclization reaction involving thioamide and α-haloketone intermediates.
Coupling Reactions: The final coupling of the pyrimidine and thiazole rings is achieved through nucleophilic substitution reactions, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-cyano-4-phenylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the cyano or carboxylate groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups.
Scientific Research Applications
Ethyl 2-[(5-cyano-4-phenylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antitumor activity.
Biological Research: It is used as a tool compound to study cellular pathways and mechanisms involved in cancer cell proliferation and apoptosis.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-cyano-4-phenylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets within cells. The compound has been shown to:
Inhibit Cell Proliferation: It induces cell cycle arrest in the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.
Induce Apoptosis: The compound promotes apoptosis in a concentration-dependent manner, leading to programmed cell death.
Generate Reactive Oxygen Species (ROS): It increases the accumulation of ROS within cells, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Ethyl 2-[(5-cyano-4-phenylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds such as:
5-Fluorouracil: A well-known antitumor agent that also targets cancer cell proliferation.
Capecitabine: Another pyrimidine derivative used in cancer therapy.
Osimertinib: A pyrimidine-based drug used for the treatment of non-small cell lung cancer.
Uniqueness
The uniqueness of this compound lies in its dual ring structure and the presence of multiple functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H15N5O2S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 2-[(5-cyano-4-phenylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H15N5O2S/c1-3-25-16(24)15-11(2)21-18(26-15)23-17-20-10-13(9-19)14(22-17)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3,(H,20,21,22,23) |
InChI Key |
QDYUEFROEVZCSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=NC=C(C(=N2)C3=CC=CC=C3)C#N)C |
Origin of Product |
United States |
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